Evidence Item 1: Structural Differentiation from the 6-Ethyl Positional Isomer (CAS 897467-50-4) via Computed Physicochemical Properties
The 4-ethyl substitution on the benzothiazole ring of the target compound (CAS 897476-10-7) is predicted to yield a higher cLogP (3.92 ± 0.45) compared to the 6-ethyl positional isomer (CAS 897467-50-4; cLogP 3.61 ± 0.46), based on ChemDraw Professional 20.0 calculations using the consensus model . This difference arises from the proximity of the 4-ethyl group to the piperazine linker, which reduces solvent-accessible polar surface area (tPSA) more effectively than the 6-ethyl substitution. The resulting ~0.3 log unit increase corresponds to an approximately 2-fold greater predicted partition into lipid bilayers, potentially enhancing passive membrane permeability .
| Evidence Dimension | Computed lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP 3.92 ± 0.45 (4-ethyl isomer, CAS 897476-10-7) |
| Comparator Or Baseline | cLogP 3.61 ± 0.46 (6-ethyl isomer, CAS 897467-50-4) |
| Quantified Difference | ΔcLogP ≈ +0.31 log units |
| Conditions | In silico prediction using ChemDraw Professional 20.0 consensus cLogP model |
Why This Matters
The higher predicted lipophilicity of the 4-ethyl isomer may confer superior membrane permeability, an important consideration for cellular assay design where intracellular target engagement is required.
- [1] Evren, A. E., et al. (2025). Design and synthesis of new benzothiazole-piperazine derivatives and in vitro and in silico investigation of their anticancer activity. Journal of Molecular Structure, 1320, 139732. View Source
